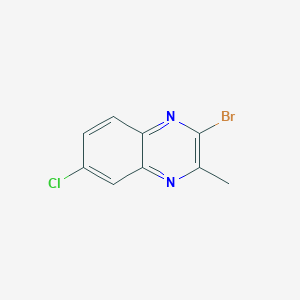

2-Bromo-6-chloro-3-methylquinoxaline

Description

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

2-bromo-6-chloro-3-methylquinoxaline |

InChI |

InChI=1S/C9H6BrClN2/c1-5-9(10)13-7-3-2-6(11)4-8(7)12-5/h2-4H,1H3 |

InChI Key |

HXZUKQKEISQDQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=N1)Cl)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 2-Bromo-6-chloro-3-methylquinoxaline exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7. A notable study reported an IC50 value of approximately 15 µM, indicating its effectiveness in inhibiting cancer cell proliferation through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Study: Apoptosis Induction

- Cell Lines Tested : HeLa, MCF-7

- Mechanism : Activation of caspases leading to mitochondrial dysfunction.

- IC50 Value : 15 µM.

1.2 Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Materials Science

2.1 Organic Semiconductors

In materials science, this compound is utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Biological Studies

3.1 Enzyme Interaction Studies

The compound serves as a valuable probe in biochemical assays aimed at studying enzyme activities and receptor-ligand interactions. Its halogen substituents enhance its ability to form specific interactions with biological macromolecules, facilitating research into enzyme inhibition mechanisms.

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Properties of Comparable Quinoxaline Derivatives

Physicochemical and Spectral Properties

- Melting Points : Bulky substituents (e.g., phenyl in 3c) increase melting points due to enhanced intermolecular interactions, whereas methyl groups (3f) result in lower melting points . The target compound’s melting point is expected to fall between 3f and 3c, given its intermediate substituent bulk.

- ¹H-NMR Trends : Methyl protons in 3f resonate at δ2.56–2.58, consistent with the target compound’s C3 methyl group. Aromatic protons in halogenated derivatives (e.g., 3c, 3f) appear downfield (δ7.34–8.23) due to electron-withdrawing effects .

Q & A

How can researchers optimize the synthetic route for 2-bromo-6-chloro-3-methylquinoxaline to improve yield and purity?

Answer:

Synthetic optimization should focus on reaction stoichiometry, solvent selection, and purification techniques. For example, bromination of quinoxaline derivatives often employs glacial acetic acid as a solvent due to its ability to stabilize intermediates and control reaction kinetics. A stepwise addition of bromine (Br₂) at controlled temperatures (40–60°C) minimizes side reactions, as demonstrated in analogous quinoxaline bromination procedures . Post-synthesis, recrystallization using ethanol or methanol can enhance purity, while column chromatography with silica gel (hexane/ethyl acetate gradients) resolves structural isomers. Monitoring reaction progress via TLC or HPLC ensures timely termination to avoid over-bromination.

What advanced spectroscopic and crystallographic methods are recommended to resolve structural ambiguities in halogenated quinoxalines?

Answer:

Multi-nuclear NMR (¹H, ¹³C, and 2D-COSY) is critical for assigning substituent positions, especially when halogen atoms induce deshielding effects. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution . Tools like ORTEP-3 or WinGX aid in visualizing thermal ellipsoids and hydrogen-bonding networks, which are essential for distinguishing between bromine/chlorine positional isomers . For example, in a related quinoxaline derivative, SCXRD confirmed the substitution pattern via C–Br and C–Cl bond length analysis (1.89 Å and 1.73 Å, respectively) .

How should researchers address discrepancies between computational predictions and experimental data for electronic properties of this compound?

Answer:

Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) can predict HOMO-LUMO gaps and electrostatic potentials. However, discrepancies often arise from solvent effects or crystal packing forces not modeled in simulations. To reconcile

- Compare experimental UV-Vis spectra (in solvents of varying polarity) with time-dependent DFT (TD-DFT) results.

- Use the Colle-Salvetti correlation-energy formula to refine electron density maps, particularly for halogen-dominated regions .

- Validate computational models against SCXRD-derived electron density plots .

What strategies are effective for analyzing competing reaction pathways during the functionalization of this compound?

Answer:

Competing pathways (e.g., nucleophilic substitution vs. radical coupling) can be dissected via:

- Kinetic studies : Monitor intermediate formation using in-situ FTIR or Raman spectroscopy.

- Isotopic labeling : Introduce deuterated reagents to track substituent migration.

- Computational modeling : Transition-state analysis with Gaussian or ORCA software identifies energy barriers for competing mechanisms. For example, bromine’s electronegativity may favor SNAr mechanisms in polar aprotic solvents, while methyl groups sterically hinder certain pathways .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Answer:

- In vitro assays : Screen for antiproliferative activity (e.g., MTT assay on cancer cell lines) with IC₅₀ calculations. Structural analogs of halogenated quinoxalines have shown activity against breast cancer via kinase inhibition .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace Cl with F) and correlate changes with bioactivity.

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or Topoisomerase II), guided by SCXRD-derived conformations .

What protocols ensure the stability of this compound during long-term storage?

Answer:

- Storage conditions : Keep at –20°C in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and hydrolysis.

- Purity checks : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects decomposition products.

- Handling : Avoid aqueous buffers unless necessary; halogenated quinoxalines are prone to nucleophilic attack in protic solvents .

How can researchers mitigate challenges in characterizing low-crystallinity batches of this compound?

Answer:

- Alternative crystallization : Use mixed solvents (e.g., DCM/hexane) or slow evaporation to improve crystal quality.

- Powder XRD : Pair with Pair Distribution Function (PDF) analysis to resolve amorphous regions.

- Solid-state NMR : ¹³C CP/MAS NMR clarifies molecular packing and halogen interactions in poorly crystalline samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.